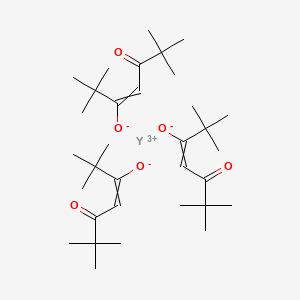
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) is a coordination compound where yttrium is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) typically involves the reaction of yttrium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. One common method includes dissolving yttrium chloride in an organic solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione. The mixture is then heated under reflux conditions to facilitate the formation of the yttrium complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of yttrium oxides.
Reduction: Reduction reactions can convert the yttrium complex into lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield yttrium oxides, while substitution reactions can produce a variety of yttrium complexes with different ligands .
Applications De Recherche Scientifique
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other yttrium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as yttrium-based ceramics and phosphors
Mécanisme D'action
The mechanism of action of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) involves its ability to coordinate with various molecular targets. The yttrium ion can interact with biological molecules, facilitating imaging or therapeutic effects. The ligands can also influence the compound’s reactivity and stability, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt: Similar in structure but contains cobalt instead of yttrium.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper: Contains copper and is used in similar applications.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium: Contains cerium and has unique properties related to its redox behavior.
Uniqueness
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) is unique due to the specific properties imparted by the yttrium ion. Yttrium’s relatively large ionic radius and coordination chemistry make this compound particularly useful in applications requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C33H57O6Y |
|---|---|
Poids moléculaire |
638.7 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clé InChI |
PPRRRPCEDUWEHL-UHFFFAOYSA-K |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)
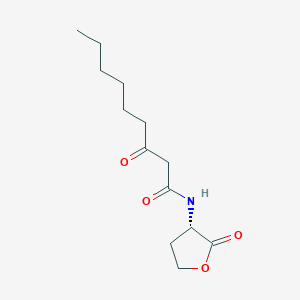
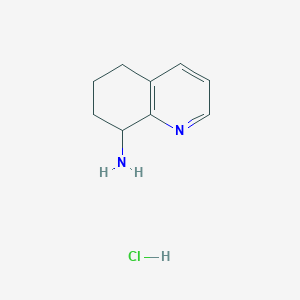
![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)
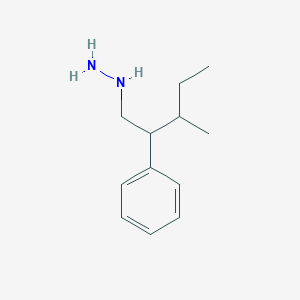
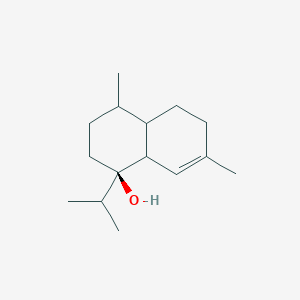
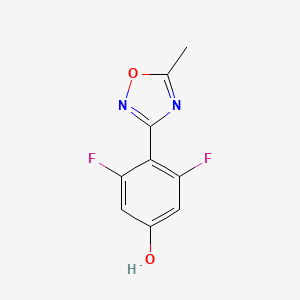
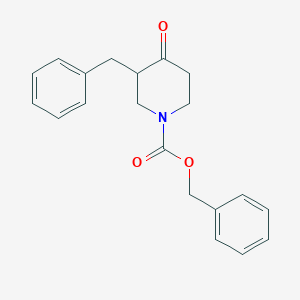
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)
